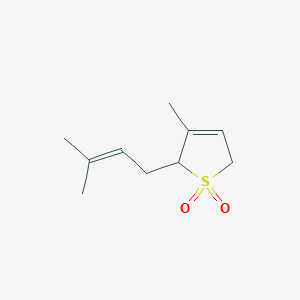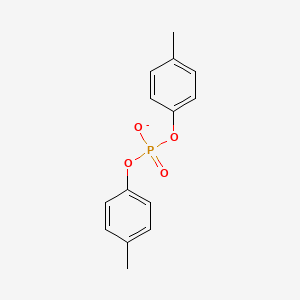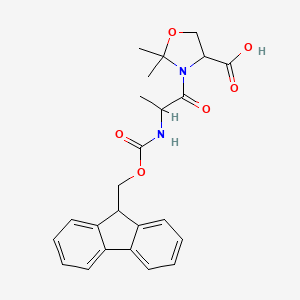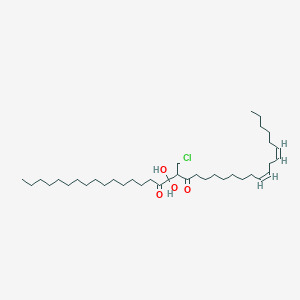![molecular formula C9H7N B13402808 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile CAS No. 1188264-24-5](/img/structure/B13402808.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 25 to 30 °C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is often an amine or a reduced hydrocarbon.
Substitution: The major products depend on the nucleophile used but can include substituted nitriles or amines.
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the creation of photo and thermopolymerizable composites.
作用機序
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the bicyclic structure can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
Similar Compounds
Benzocyclobutene: A closely related compound with similar structural features.
Benzocyclobutane: Another related compound with a slightly different ring structure.
1,2-Dihydrobenzocyclobutene: A hydrogenated derivative of benzocyclobutene.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts different reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
1188264-24-5 |
|---|---|
分子式 |
C9H7N |
分子量 |
129.16 g/mol |
IUPAC名 |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbonitrile |
InChI |
InChI=1S/C9H7N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4H2 |
InChIキー |
KACQOXSDJZTHPE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)






![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)




